![molecular formula C25H19N3O2 B2925955 N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 2034432-54-5](/img/structure/B2925955.png)
N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is a complex organic compound that combines the structural features of bipyridine and xanthene
Mechanism of Action
Target of Action
The primary target of N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that brings substances into the cell. By inhibiting AAK1, this compound can modulate the intracellular trafficking of key proteins .
Mode of Action
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide acts as a potent inhibitor of AAK1 . It binds to the kinase domain of AAK1, thereby preventing the phosphorylation and activation of downstream targets. This inhibition disrupts the normal function of AAK1, leading to altered intracellular trafficking .
Biochemical Pathways
The inhibition of AAK1 affects various biochemical pathways related to endocytosis and intracellular trafficking The exact pathways and their downstream effects can vary depending on the cell type and physiological context
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It is CNS penetrant , meaning it can cross the blood-brain barrier and exert its effects in the central nervous system . It also shows excellent oral bioavailability , making it suitable for oral administration . The compound has an average brain to plasma ratio of 20 in rats, indicating significant CNS penetration .
Result of Action
The inhibition of AAK1 by N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide leads to changes in intracellular trafficking. This can result in altered cellular function and potentially therapeutic effects. For example, the compound has shown efficacy in rodent models of neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide typically involves the coupling of bipyridine derivatives with xanthene carboxylic acid. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine-xanthene linkage . These reactions often require palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for the cross-coupling process. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features.
4,4’-Bipyridine: Known for its applications in the synthesis of viologens and coordination polymers.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are used in bioimaging and as fluorescent dyes.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is unique due to its combination of bipyridine and xanthene moieties, providing a versatile platform for various applications. Its ability to form stable metal complexes and its potential as a fluorescent probe make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c29-25(28-16-18-6-5-13-27-24(18)17-11-14-26-15-12-17)23-19-7-1-3-9-21(19)30-22-10-4-2-8-20(22)23/h1-15,23H,16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKHWZOFBCYLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)
![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)
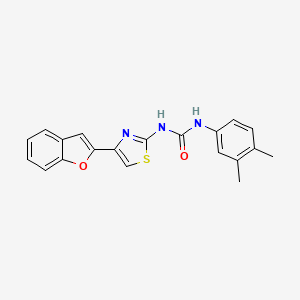
![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)
![(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2925879.png)
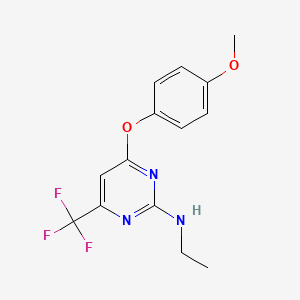
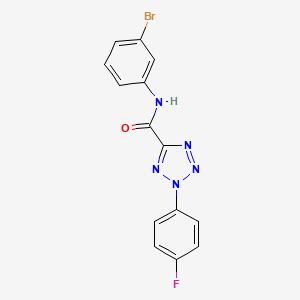

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2925886.png)
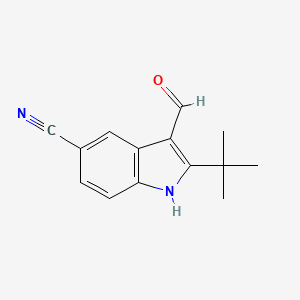
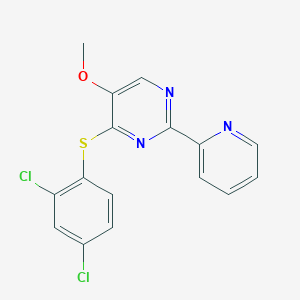


![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)
